molecular formula C9H8BrN3O2 B2629595 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 294194-46-0

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2629595
CAS No.: 294194-46-0
M. Wt: 270.086
InChI Key: HIELEKYFBAMFQZ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, facilitating binding to the target site and modulating its activity . The compound can inhibit or activate biological pathways, depending on the nature of the target and the specific context of its use .

Comparison with Similar Compounds

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .

Biological Activity

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 294194-46-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 270.08 g/mol
  • MDL Number : MFCD00455064

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor for several enzymes and receptors involved in disease pathways:

  • Inhibition of Enzymes : The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Potential : The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer activity due to its ability to inhibit cell proliferation in various cancer cell lines. The specific mechanisms may involve the modulation of cell cycle regulators and apoptosis pathways .

Antioxidant and Antimicrobial Activity

A study highlighted the antioxidant properties of related pyrazole compounds, suggesting that the structural features of these compounds contribute to their ability to scavenge free radicals and inhibit microbial growth . The compound's efficacy was tested against several pathogens:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliLow
Candida albicansModerate

Anti-inflammatory Effects

Research has shown that this compound can significantly reduce inflammation markers in animal models. In carrageenan-induced paw edema assays, it exhibited a notable reduction in edema compared to control groups .

Case Studies

  • In Vitro Assays : A series of in vitro assays confirmed the compound's role as a potent inhibitor of DHODH (dihydroorotate dehydrogenase), which is crucial for pyrimidine synthesis in cells. This inhibition was shown to impact viral replication and cellular growth positively .
  • Anti-cancer Studies : Various derivatives have been synthesized and tested for their anticancer properties. One study reported that certain substituted pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 30 µM .

Properties

IUPAC Name

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-4-3-5(2)13-8(11-4)6(10)7(12-13)9(14)15/h3H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELEKYFBAMFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=O)O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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